Tert-butyl 2-iodoacetate

Beschreibung

Overview of Haloacetate Derivatives in Modern Organic Synthesis

Haloacetate derivatives are a class of organic compounds that play a crucial role in modern synthetic chemistry. These compounds, which include chloro-, bromo-, and iodoacetates, are characterized by a halogen atom attached to the alpha-carbon of an acetate (B1210297) group. This structural feature renders the alpha-carbon electrophilic and susceptible to nucleophilic attack, making haloacetates valuable building blocks for the formation of new carbon-carbon and carbon-heteroatom bonds.

The reactivity of haloacetates varies with the nature of the halogen atom, following the general trend of I > Br > Cl. Iodoacetates, such as tert-butyl 2-iodoacetate (B8585797), are the most reactive, making them particularly useful for reactions that require a highly reactive electrophile. researchgate.net For instance, they are employed in the synthesis of γ-butyrolactones through their addition to alkenes. researchgate.net

Haloacetate derivatives are also utilized in the preparation of other important synthetic intermediates. For example, they are precursors for Reformatsky reagents, which are organozinc compounds used in reactions with carbonyl compounds to form β-hydroxy esters. google.com Furthermore, haloacetates are employed in the synthesis of hyaluronan derivatives, which have applications in the development of hydrogels for biomedical purposes. acs.org

Strategic Importance of Tert-butyl Esters in Protective Group Chemistry and Organic Transformations

The tert-butyl ester is a widely used protecting group for carboxylic acids in organic synthesis. thieme-connect.com Its strategic importance stems from its remarkable stability under a wide range of reaction conditions, including those involving nucleophiles and reducing agents, while being readily cleavable under specific acidic conditions. thieme-connect.comyoutube.com This selective deprotection allows chemists to unmask the carboxylic acid functionality at a desired stage of a multi-step synthesis, preventing unwanted side reactions.

The cleavage of tert-butyl esters is typically achieved using acids such as trifluoroacetic acid (TFA) or by heating. youtube.com This deprotection mechanism involves the formation of a stable tert-butyl carbocation, which is a key factor in the ease of removal of this protecting group. youtube.com

Beyond its role as a protecting group, the tert-butyl ester functionality can influence the reactivity of the molecule in other ways. For instance, in the context of tert-butyl 2-iodoacetate, the bulky tert-butyl group can provide steric hindrance, influencing the stereochemical outcome of reactions at the alpha-carbon.

The synthesis of tert-butyl esters can be accomplished through various methods, including the reaction of a carboxylic acid with tert-butanol (B103910) or isobutene in the presence of an acid catalyst. thieme-connect.com More recent methods involve the use of tert-butylating agents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) and tert-butyl trichloroacetimidate. thieme-connect.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 49827-15-8 |

| Molecular Formula | C₆H₁₁IO₂ |

| Molecular Weight | 242.05 g/mol |

| Appearance | Liquid |

| Storage Temperature | 2-8°C, kept in a dark and dry place |

The data in this table is compiled from various sources. biosynth.comsynquestlabs.comsigmaaldrich.com

Applications in Synthesis

This compound serves as a versatile reagent in a variety of synthetic transformations. It is notably used in the synthesis of water-soluble derivatives of the potent V-ATPase inhibitor archazolid. chemicalbook.com Furthermore, it participates in Reformatsky reactions, where its reaction with zinc dust generates an organozinc reagent that can then react with electrophiles such as aldehydes and ketones. google.com For instance, the reaction of the Reformatsky reagent derived from tert-butyl iodoacetate with (S)-4-chloro-3-((trialkylsilyl)oxy)butanal is a key step in the synthesis of (5S)-tert-butyl 6-chloro-3,5-dihydroxyhexanoate, an intermediate in the synthesis of various valuable compounds. google.com

The compound has also been utilized in the formal total synthesis of natural products like δ-(R)-coniceine and indolizidine 209B. researchgate.net In these syntheses, this compound is involved in a photoredox-catalyzed reaction. researchgate.net

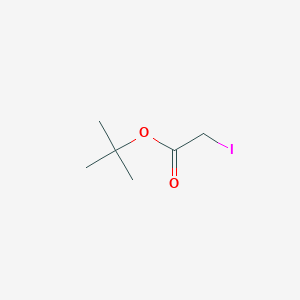

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 2-iodoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11IO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPDJIDQEZDFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452226 | |

| Record name | Tert-butyl 2-iodoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49827-15-8 | |

| Record name | Tert-butyl 2-iodoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 2 Iodoacetate

Synthetic Routes from Precursor Molecules

The synthesis of tert-butyl 2-iodoacetate (B8585797) can be approached through several strategic routes, primarily involving the derivatization of acetic acid precursors or the use of diazoacetate intermediates.

Derivatization from Acetic Acid Precursors

A common and practical approach to synthesizing tert-butyl 2-iodoacetate involves the modification of more readily available acetic acid derivatives. This can be achieved through two main pathways: the esterification of iodoacetic acid or the halogen exchange of a different tert-butyl haloacetate.

One direct method involves the esterification of iodoacetic acid with a source of the tert-butyl group, such as isobutylene (B52900) or tert-butanol (B103910). This reaction is typically catalyzed by a strong acid. For instance, the synthesis of analogous compounds like tert-butyl chloroacetate (B1199739) and tert-butyl bromoacetate (B1195939) has been successfully achieved by reacting the corresponding haloacetic acid with isobutylene in the presence of a solid superacid catalyst, such as a perfluorinated sulfonic resin. orgsyn.org This method offers high yields and purity, with the added benefit of catalyst recyclability and minimal waste production. orgsyn.org A similar strategy can be employed for iodoacetic acid, as outlined in the following general reaction scheme:

Reaction Scheme 1: Esterification of Iodoacetic Acid with Isobutylene

Another prevalent and efficient method is the Finkelstein reaction , a classic SN2 halogen exchange reaction. iitk.ac.inwikipedia.orgcsic.es In this approach, a more readily available precursor, tert-butyl 2-bromoacetate or tert-butyl 2-chloroacetate, is treated with an iodide salt, typically sodium iodide (NaI), in a suitable solvent like acetone. iitk.ac.inwikipedia.org The success of this equilibrium reaction is driven by the differential solubility of the halide salts in the chosen solvent. Sodium iodide is soluble in acetone, while the resulting sodium bromide or sodium chloride is not, causing it to precipitate out of the solution and drive the reaction to completion according to Le Châtelier's principle. iitk.ac.inwikipedia.org The α-carbonyl group in the haloacetate substrate makes it exceptionally well-suited for this SN2 reaction. wikipedia.org

Reaction Scheme 2: Finkelstein Reaction for the Synthesis of this compound

The precursor, tert-butyl bromoacetate, can be synthesized by reacting bromoacetic acid with tert-butyl acetate (B1210297) in the presence of a strong acid ion-exchange resin. google.com

Synthesis via Diazoacetate Intermediates

An alternative, though less direct, synthetic pathway to α-haloesters involves the use of diazo compounds. The key intermediate in this route is tert-butyl diazoacetate. This compound can be prepared from tert-butyl acetoacetate (B1235776) through a diazo-transfer reaction. rsc.org A common procedure involves reacting tert-butyl acetoacetate with a sulfonyl azide, such as p-toluenesulfonyl azide, in the presence of a base like triethylamine. rsc.org

Once formed, tert-butyl diazoacetate can potentially be converted to this compound. While direct iodination of the diazo compound is not a commonly cited method, diazo compounds are known precursors to carbenes, which can undergo various insertion and addition reactions. The transformation to the iodoacetate would likely involve a multi-step sequence.

Reaction Conditions and Methodological Aspects in this compound Synthesis

The efficiency and success of synthesizing this compound are highly dependent on the careful control and optimization of various reaction parameters.

Optimization of Reaction Parameters

For the esterification of iodoacetic acid , key parameters to optimize include temperature, catalyst loading, and the molar ratio of reactants. In analogous syntheses of tert-butyl haloacetates, reactions are often conducted at or below room temperature to minimize side reactions, such as the polymerization of isobutylene. orgsyn.org The concentration of the acid catalyst is also a critical factor; an optimal loading will ensure a reasonable reaction rate without promoting unwanted side products.

In the context of the Finkelstein reaction , the concentration of sodium iodide is a crucial parameter. A large excess of the iodide salt is often used to push the equilibrium towards the desired product. wikipedia.org Reaction temperature and time are also important; while the reaction proceeds readily for primary halides, gentle heating can sometimes be employed to increase the rate, although this must be balanced against the potential for side reactions. Reaction times can vary from a few hours to overnight, depending on the specific substrate and conditions. iitk.ac.inorgsyn.org

| Parameter | Esterification of Iodoacetic Acid | Finkelstein Reaction |

| Temperature | Typically low to moderate (e.g., 0-45 °C) to prevent isobutylene polymerization. | Can range from room temperature to gentle reflux, depending on the reactivity of the halide precursor. |

| Catalyst | Strong acid catalysts, such as solid superacids (e.g., perfluorinated sulfonic resin) or mineral acids. | Generally not required, as it is a nucleophilic substitution. |

| Reactant Ratio | A slight excess of isobutylene is often used to ensure complete conversion of the iodoacetic acid. | A significant excess of sodium iodide is used to drive the equilibrium towards the product. |

| Reaction Time | Can range from a few hours to over 10 hours, depending on the catalyst and temperature. | Typically ranges from a few hours to overnight. |

Solvent Effects and Catalytic Approaches

The choice of solvent plays a pivotal role in the synthesis of this compound, particularly in the Finkelstein reaction. Acetone is the classic solvent for this transformation due to its ability to dissolve sodium iodide while precipitating the less soluble sodium bromide or chloride. iitk.ac.inwikipedia.org This differential solubility is the primary driving force for the reaction. Other polar aprotic solvents, such as dimethylformamide (DMF) , can also be used. iitk.ac.inwikipedia.org

For the esterification of iodoacetic acid with isobutylene , the choice of solvent and catalyst is critical. While the reaction can be performed in the absence of a solvent, an inert organic solvent may be used. The use of solid acid catalysts , such as acidic ion-exchange resins, offers significant advantages over homogeneous acid catalysts like sulfuric acid. csic.esgoogle.com Solid catalysts are easily separated from the reaction mixture by filtration, can often be regenerated and reused, and can lead to cleaner reactions with fewer side products. csic.es For instance, a patent describes the synthesis of tert-butyl chloroacetate using a strong acid type ion-exchange resin in dichloromethane.

| Synthetic Route | Solvent | Catalyst | Key Considerations |

| Esterification of Iodoacetic Acid | Can be solvent-free or use an inert organic solvent (e.g., dichloromethane). | Strong solid acid catalysts (e.g., ion-exchange resins) are preferred for ease of separation and reusability. | Catalyst selection is crucial to avoid side reactions like isobutylene polymerization. |

| Finkelstein Reaction | Acetone is the most common solvent due to the differential solubility of sodium halides. | Not applicable (nucleophilic substitution). | The choice of solvent is the primary driver of the reaction equilibrium. |

Chemical Reactivity and Mechanistic Studies of Tert Butyl 2 Iodoacetate

Nucleophilic Substitution Pathways Involving the Iodine Moiety

Nucleophilic substitution reactions involving tert-butyl 2-iodoacetate (B8585797) are governed by the interplay between the substrate's structure and the reaction conditions. The nature of the alkyl halide—primary, in this case—and the significant steric hindrance posed by the tert-butyl group are key determinants of the operative mechanism.

The bimolecular nucleophilic substitution (SN2) mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. wou.edu This pathway is generally favored for primary alkyl halides due to minimal steric hindrance. libretexts.org However, in the case of tert-butyl 2-iodoacetate, the alpha-carbon, while primary, is adjacent to a very bulky tert-butyl group. This steric bulk significantly shields the electrophilic carbon from the backside attack required for an SN2 reaction. libretexts.orgyoutube.comnih.govlibretexts.org Consequently, SN2 reactions on this substrate are expected to be exceptionally slow.

The unimolecular nucleophilic substitution (SN1) mechanism proceeds through a multi-step process, beginning with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. simply.science This pathway is favored for tertiary alkyl halides because they form stable tertiary carbocations. This compound is a primary halide, and its ionization would lead to a highly unstable primary carbocation, making the SN1 pathway energetically unfavorable. libretexts.org

| Substrate Type | Favored SN Mechanism | Reason | Applicability to this compound |

|---|---|---|---|

| Methyl | SN2 | Minimal steric hindrance. | N/A |

| Primary (Unhindered) | SN2 | Low steric hindrance; unstable primary carbocation. | Disfavored due to steric hindrance from the adjacent tert-butyl group. |

| Secondary | SN1 / SN2 | Competitive pathways depending on conditions. | N/A |

| Tertiary | SN1 | Formation of a stable tertiary carbocation; high steric hindrance for SN2. | N/A |

Elimination reactions often compete with nucleophilic substitutions. The E2 (bimolecular elimination) mechanism is a concerted process favored by strong, bulky bases, while the E1 (unimolecular elimination) mechanism proceeds through a carbocation intermediate, similar to the SN1 pathway. libretexts.org

For this compound, a typical beta-elimination is structurally impossible as there are no hydrogen atoms on the carbon adjacent to the alpha-carbon (i.e., the carbonyl carbon). An E2 reaction would require a strong base to abstract a proton from the alpha-carbon, a process that is generally not favored over substitution unless the nucleophile is very hindered and non-nucleophilic.

The E1 pathway is highly unlikely for the same reason the SN1 pathway is disfavored: it would require the formation of an unstable primary carbocation. libretexts.org Therefore, under typical nucleophilic substitution conditions, elimination reactions are not considered significant competitive pathways for this compound. The use of a strong, hindered base like potassium tert-butoxide would favor elimination on other types of substrates, but with this compound, its primary role would be hindered by the lack of beta-hydrogens. masterorganicchemistry.com

Radical-Mediated Transformations

The carbon-iodine bond in this compound is relatively weak, making it susceptible to homolytic cleavage. This property allows the compound to serve as a precursor for radical intermediates under thermal or photochemical conditions.

Exposure to ultraviolet light can induce the photolysis of the C-I bond in this compound, generating a tert-butoxycarbonylmethyl radical and an iodine radical. This method provides a mild way to generate carbon-centered radicals. These reactive intermediates can participate in various synthetic applications, including addition reactions to alkenes and alkynes or in Minisci-type reactions for the alkylation of electron-deficient heteroaromatics. The formation of radicals under photolytic conditions avoids the need for harsh reagents and high temperatures.

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a radical abstracts a hydrogen atom from another molecule. nih.gov The tert-butoxycarbonylmethyl radical, generated from this compound, can participate in HAT reactions. The feasibility of such a reaction depends on the bond dissociation energy (BDE) of the H-donor molecule. The radical will abstract a hydrogen atom from a suitable donor (R-H) to form tert-butyl acetate (B1210297) and a new radical (R•). This process is a key step in many radical chain reactions and can be used to functionalize C-H bonds. nih.gov The generated radical intermediate can also be "intercepted" or trapped by other molecules in the reaction mixture, such as stable radicals like TEMPO or reactive species like oxygen, to form new products.

In polymer chemistry, a chain transfer agent is used to control the molecular weight of the resulting polymer. simply.science Alkyl iodides are effective chain transfer agents in a process known as Iodine Transfer Polymerization (ITP), which is a form of reversible deactivation radical polymerization (RDRP). nih.govtudelft.nl

Organometallic Reagent Formation and Reactivity

The presence of an iodine atom alpha to the carbonyl group makes this compound an excellent substrate for the formation of organometallic reagents. These reagents, in turn, are powerful nucleophiles capable of forming new carbon-carbon bonds, a cornerstone of synthetic organic chemistry.

Reformatsky Reagent Generation (Zinc, Tin, and Samarium-Mediated)

The classical application of α-halo esters like this compound is in the Reformatsky reaction, which traditionally employs zinc metal to generate an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.orglibretexts.org This reaction involves the oxidative insertion of zinc into the carbon-iodine bond, forming a zinc enolate. wikipedia.orglibretexts.org These zinc enolates are notably less reactive than their lithium or Grignard counterparts, which allows for excellent chemoselectivity, particularly in reactions with aldehydes and ketones, without competing nucleophilic attack at the ester group. wikipedia.org The general scheme for the formation of the zinc Reformatsky reagent is depicted below:

Scheme 1: Generation of a Zinc Reformatsky Reagent

While zinc is the most common metal, other metals and metal salts have been successfully employed in Reformatsky-type reactions. wikipedia.org Samarium(II) iodide (SmI2) has emerged as a powerful single-electron transfer agent capable of generating samarium enolates from α-halo esters. nih.gov These samarium-mediated reactions often exhibit high levels of diastereoselectivity, particularly in intramolecular cyclizations and in reactions with chiral substrates. nih.gov Although less common, tin can also be used to generate tin enolates from α-halo esters. These tin enolates can then participate in aldol-type additions to carbonyl compounds.

Stereochemical Control in Reformatsky Reactions

Achieving stereocontrol in carbon-carbon bond-forming reactions is a major goal in modern organic synthesis. In the context of the Reformatsky reaction, the stereochemical outcome is influenced by several factors, including the nature of the metal, the solvent, the reaction temperature, and the structure of the reactants.

The crystal structure of the THF complex of the Reformatsky reagent derived from tert-butyl bromoacetate (B1195939) and zinc has been determined to be a cyclic eight-membered dimer. wikipedia.orglibretexts.org In this dimer, the ring adopts a chair conformation with the bromo groups and THF ligands in a trans arrangement. wikipedia.orglibretexts.org This well-defined structure plays a crucial role in the stereochemical course of the subsequent reaction with a carbonyl compound. The reaction is believed to proceed through a six-membered chair-like transition state where the carbonyl oxygen coordinates to the zinc atom. wikipedia.orglibretexts.org

The bulky tert-butyl group of the iodoacetate can exert a significant steric influence on the transition state, thereby directing the stereochemical outcome. For instance, in diastereoselective zinc-mediated Reformatsky reactions with chiral aldehydes, the use of tert-butyl bromoacetate (a close analog of the iodoacetate) can lead to the formation of a single diastereomer in high yield. nih.gov The stereoselectivity in samarium-mediated reactions is also notable, often providing excellent diastereocontrol, which has been exploited in the total synthesis of complex natural products. nih.gov

Other Organometallic-Mediated Carbon-Carbon Bond Formations

Beyond the classical Reformatsky reaction with aldehydes and ketones, the organometallic reagents derived from this compound can participate in a variety of other carbon-carbon bond-forming reactions. These include reactions with imines (aza-Reformatsky reaction), nitriles (Blaise reaction), and acid chlorides. wikipedia.orgcolab.ws

The aza-Reformatsky reaction, for example, provides a direct route to β-amino esters, which are valuable building blocks for the synthesis of peptides and other biologically active molecules. The diastereoselective zinc-mediated aza-Reformatsky reaction of tert-butyl bromoacetate with chiral N-sulfinyl imines has been shown to produce β-amino esters with high diastereoselectivity. nih.gov

Ester Functionality Reactivity: Hydrolysis and Transesterification Pathways

The tert-butyl ester group in this compound is susceptible to cleavage under both acidic and basic conditions, although it is relatively stable to many nucleophilic reagents due to steric hindrance.

Hydrolysis: The hydrolysis of the tert-butyl ester to the corresponding carboxylic acid can be achieved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. The stability of the resulting tert-butyl cation makes this process favorable.

Transesterification: Transesterification, the conversion of one ester to another, is another important reaction of the ester functionality. This can be accomplished by reacting this compound with an alcohol in the presence of an acid or base catalyst. The bulky tert-butyl group can make this transformation more challenging compared to less hindered esters.

Electrophilic Activation and Alkylation Reactions

In addition to its role as a precursor to nucleophilic reagents, the carbon atom bearing the iodine in this compound is electrophilic and can undergo nucleophilic substitution reactions. This allows the compound to be used as an alkylating agent to introduce the CH2COOtBu moiety onto various nucleophiles.

This electrophilic character is exploited in the alkylation of a wide range of nucleophiles, including carbanions (C-alkylation), amines (N-alkylation), phenols (O-alkylation), and thiols (S-alkylation).

C-Alkylation: Active methylene (B1212753) compounds, such as malonic esters and β-ketoesters, can be deprotonated with a suitable base to form a nucleophilic enolate, which can then be alkylated by this compound. mdpi.comresearchgate.net This reaction is a powerful tool for the synthesis of substituted carboxylic acid derivatives.

N-Alkylation: Amines can be alkylated with this compound to form N-substituted glycine (B1666218) tert-butyl esters. researchgate.net This reaction is a useful method for the synthesis of unnatural amino acids and other nitrogen-containing compounds.

O-Alkylation: The O-alkylation of phenols with this compound provides a route to aryloxyacetic acid tert-butyl esters. organic-chemistry.org These compounds have applications in medicinal chemistry and materials science.

S-Alkylation: Thiols are excellent nucleophiles and readily react with this compound to form S-alkylated products. jmaterenvironsci.comnih.gov This reaction is particularly important in bioconjugation chemistry, where iodoacetates are commonly used to selectively modify cysteine residues in proteins. nih.gov

The table below summarizes the various alkylation reactions of this compound.

| Nucleophile | Type of Alkylation | Product |

| Enolates (from active methylene compounds) | C-Alkylation | Substituted acetic acid tert-butyl esters |

| Amines | N-Alkylation | N-substituted glycine tert-butyl esters |

| Phenols | O-Alkylation | Aryloxyacetic acid tert-butyl esters |

| Thiols | S-Alkylation | Thioacetic acid tert-butyl esters |

Applications of Tert Butyl 2 Iodoacetate in Advanced Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The ability to form new carbon-carbon bonds is fundamental to organic synthesis. Tert-butyl 2-iodoacetate (B8585797) serves as a potent precursor to nucleophilic enolates and related species, enabling its participation in a variety of powerful bond-forming strategies.

Utility in β-Hydroxy Ester and β-Amino Ester Synthesis via Reformatsky Reactions

The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters, involving the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc. wikipedia.org Tert-butyl 2-iodoacetate is a suitable substrate for this reaction, generating a zinc enolate that readily adds to aldehydes and ketones. The use of the iodoacetate derivative can offer advantages in terms of reactivity compared to its bromo- or chloro-analogs.

The general transformation can be represented as follows:

Reaction Scheme for β-Hydroxy Ester Synthesis

A significant extension of the Reformatsky reaction is the aza-Reformatsky reaction, which employs imines as electrophiles to afford β-amino esters. These products are valuable precursors for the synthesis of β-lactams and other nitrogen-containing compounds of pharmaceutical interest. theaic.orgresearchgate.net The reaction of the zinc enolate derived from this compound with an imine provides a direct route to these important structural motifs.

Reaction Scheme for β-Amino Ester Synthesis

While specific yield data for the use of this compound in these reactions is not extensively tabulated in readily available literature, the general utility of iodoacetates in zinc-mediated reactions is well-established. For instance, diisopropylzinc (B128070) has been shown to be a highly efficient reagent for the formation of zinc enolate equivalents from various iodoacetates, which then react with aldehydes and ketones to give β-hydroxy esters in high yields. researchgate.net

Conjugate Addition Strategies

The zinc enolate derived from this compound can also participate in conjugate addition reactions, most notably the Michael addition. wikipedia.orgmasterorganicchemistry.com In this reaction, the enolate acts as a soft nucleophile and adds to the β-position of an α,β-unsaturated carbonyl compound. This 1,4-addition provides a powerful method for the formation of 1,5-dicarbonyl compounds and related structures.

The general mechanism involves the formation of the enolate, which then attacks the electrophilic alkene. Subsequent protonation of the resulting enolate yields the final product. masterorganicchemistry.com

Illustrative Reaction of Conjugate Addition

| Michael Donor Precursor | Michael Acceptor | Product |

|---|---|---|

| This compound | α,β-Unsaturated Ketone | Substituted γ-Ketoester |

Hydroalkylation of Unsaturated Systems

Recent advances in catalysis have enabled the hydroalkylation of unactivated olefins using alkyl halides. While direct examples employing this compound are not prevalent, the successful use of tert-butyl iodide in photocatalytic hydroalkylation of aryl-alkenes suggests the potential for similar reactivity. nih.gov These reactions often proceed via radical intermediates, where a hydrogen atom and an alkyl group are added across a double bond. A plausible pathway could involve the generation of a radical from this compound, which then adds to the alkene.

Furthermore, a dual catalytic system involving manganese and nickel has been developed for the Markovnikov-selective hydroalkylation of unbiased olefins with a variety of alkyl iodides, leading to the formation of quaternary carbon centers. nih.gov This methodology highlights the potential for incorporating the acetoxy-tert-butyl moiety into complex molecules via hydroalkylation.

Synthesis of Substituted Glycolic Acid Derivatives

This compound serves as a precursor for the synthesis of various substituted glycolic acid derivatives. The iodine atom can be displaced by a range of nucleophiles to introduce diverse functionalities at the α-position. For instance, reaction with alcohols or alkoxides can yield α-alkoxyacetates, while reaction with amines can produce α-aminoacetates.

Iodine Moiety Transformations: Functional Group Interconversions

The carbon-iodine bond in this compound is a key site for a variety of functional group interconversions, enabling the introduction of diverse substituents and the construction of more complex molecular frameworks.

Applications in Carbon-Iodine Bond Chemistry

The C-I bond in this compound is susceptible to a range of transformations common to alkyl iodides. These include nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution: The iodide is a good leaving group, allowing for its displacement by a variety of nucleophiles. This provides a straightforward route to α-substituted acetate (B1210297) derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: Although typically applied to aryl and vinyl halides, certain palladium-catalyzed cross-coupling reactions could potentially be adapted for substrates like this compound.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org While less common for alkyl halides, under specific conditions, this reaction could potentially be used to introduce an acetoxy-tert-butylmethyl group onto an alkene.

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org The application of this reaction to alkyl iodides like this compound is not standard but could be explored under modified catalytic systems. A palladium-catalyzed carbonylative Sonogashira coupling using tert-butyl isocyanide as a carbonyl source has been developed for aryl bromides, showcasing the versatility of palladium catalysis in forming C-C bonds. organic-chemistry.orgnih.gov

The reactivity of the carbon-iodine bond is a cornerstone of the synthetic utility of this compound, providing a gateway to a vast array of functionalized molecules.

Reductive and Oxidative Conversions of the Iodomethyl Group

The iodomethyl group of this compound is a focal point for a variety of synthetic manipulations, including both reductive and oxidative transformations. These conversions allow for the introduction of diverse functionalities, highlighting the reagent's synthetic utility.

Reductive Conversions: The primary reductive transformation of this compound involves the cleavage of the carbon-iodine bond to replace the iodine atom with a hydrogen atom, a process known as reductive dehalogenation. This conversion effectively transforms this compound into tert-butyl acetate. The mechanisms for this reduction often proceed through single-electron transfer (SET) pathways, which can generate radical intermediates.

One powerful reagent for such transformations is samarium(II) iodide (SmI₂), a mild one-electron reducing agent. researchgate.netmdpi.com The reaction with SmI₂ is believed to proceed through an initial single-electron transfer to the carbon-iodine bond, leading to a radical species. A second electron transfer can then generate an organosamarium intermediate, which is subsequently protonated by a suitable proton source (e.g., an alcohol co-solvent) to yield the dehalogenated product. researchgate.netmdpi.com This method is valued for its mild conditions and high functional group tolerance.

Another approach to reductive dehalogenation involves radical chain mechanisms. nih.gov These reactions are typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which generates a chain-propagating radical. This radical abstracts the iodine atom from this compound, forming a carbon-centered radical at the α-position. This radical then abstracts a hydrogen atom from a hydrogen donor, like tributyltin hydride (Bu₃SnH), to furnish the final product and regenerate the chain-propagating radical.

Alternatively, the reduction of α-halo esters can lead to the formation of enolate intermediates. These zinc enolates, often referred to as Reformatsky reagents, are less reactive than their lithium counterparts and can be selectively protonated or reacted with other electrophiles.

| Reductive Method | Key Reagents | Intermediate(s) | Product |

| Samarium(II) Iodide Reduction | SmI₂, THF, Proton Source (e.g., t-BuOH) | Radical anion, Organosamarium species | tert-Butyl acetate |

| Radical Dehalogenation | AIBN (initiator), Bu₃SnH (H-donor) | α-carbonyl radical | tert-Butyl acetate |

Oxidative Conversions: The oxidation of the iodomethyl group in this compound offers a pathway to valuable α-keto esters, specifically tert-butyl glyoxylate (B1226380) (also known as tert-butyl 2-oxoacetate). This transformation introduces a highly useful ketone functionality. While direct oxidation of the iodo group can be challenging, several strategies can be envisioned based on established methodologies for converting α-halo carbonyls to α-dicarbonyls.

One common approach involves the displacement of the iodide with a softer nucleophile that can be easily converted to a carbonyl group. For instance, reaction with dimethyl sulfoxide (B87167) (DMSO), known as the Kornblum oxidation, could potentially yield the desired α-keto ester. In this method, the iodide is displaced by the oxygen of DMSO, followed by elimination induced by a base to give the product.

Other oxidizing agents, such as tert-butyl hydroperoxide (TBHP) in the presence of a suitable catalyst, have been employed for the oxidation of various functional groups and could be adapted for this transformation. nih.gov Furthermore, methods involving the conversion of a related α-diazo ester using reagents like Oxone® have been reported for the synthesis of tert-butyl glyoxylate derivatives, indicating that the target product is synthetically accessible. researchgate.net

| Oxidative Goal | Potential Reagents/Methods | Product |

| α-Keto Ester Synthesis | DMSO (Kornblum Oxidation), TBHP/catalyst | tert-Butyl 2-oxoacetate |

Strategic Reagent in Total Synthesis Efforts

The unique reactivity of this compound has been harnessed in the elegant total syntheses of several biologically active molecules. Its ability to participate in key carbon-carbon bond-forming reactions makes it a strategic choice for constructing complex molecular architectures.

Total Synthesis of Alkaloids (e.g., δ-(R)-Coniceine, Indolizidine 209B)

A notable application of this compound is demonstrated in the formal total synthesis of the indolizidine alkaloid δ-(R)-coniceine. nih.gov In this synthetic route, a key step involves a photoredox-catalyzed radical coupling reaction.

The synthesis begins with the formation of a tetracoordinate boron species. This intermediate then reacts with vinyllithium, setting the stage for the crucial coupling step with this compound. Under photochemical conditions (hν) in acetonitrile (B52724) at 50 °C, a radical is generated from the boron intermediate, which then couples with the electrophilic carbon of this compound. This reaction efficiently forges a new carbon-carbon bond, elongating the side chain and incorporating the tert-butyl acetate moiety, which is a critical precursor to the indolizidine ring system. The subsequent steps in the synthesis involve cyclization and reduction to achieve the target alkaloid framework.

A similar strategy is employed in the formal total synthesis of another related alkaloid, Indolizidine 209B. nih.gov Although the specific example in the literature utilizes ethyl 2-iodoacetate, the underlying principle of a photoredox-mediated coupling with an α-iodoacetate remains the same, showcasing the versatility of this class of reagents in complex alkaloid synthesis.

Key Reaction in the Formal Synthesis of δ-(R)-Coniceine nih.gov

| Reactants | Reagents & Conditions | Product of the Key Step |

|---|

This application underscores the power of radical-based transformations in modern organic synthesis and highlights the role of this compound as a reliable partner in these complex reactions.

Synthesis of Key Intermediates for Pharmaceutical Compounds (e.g., Statins)

The structural motif of a β-hydroxy ester is a cornerstone of the pharmacophore of statin drugs, which are widely prescribed as cholesterol-lowering agents. The Reformatsky reaction, a classic method for the synthesis of β-hydroxy esters, provides a direct route to these crucial intermediates. wikipedia.orglibretexts.org This reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc. thermofisher.com

This compound is an ideal substrate for the Reformatsky reaction due to the high reactivity of the carbon-iodine bond, which facilitates the oxidative addition of zinc to form the organozinc reagent, also known as a Reformatsky enolate. wikipedia.orglibretexts.org This enolate then adds to the carbonyl group of an aldehyde or ketone to form, after an acidic workup, the desired β-hydroxy ester. The tert-butyl ester group is advantageous as it is sterically hindered, which can influence the stereoselectivity of the reaction and is also a common protecting group for carboxylic acids in pharmaceutical synthesis.

In the context of statin synthesis, a suitably protected chiral aldehyde, which constitutes the core of the statin molecule, can be reacted with the Reformatsky reagent derived from this compound. This reaction constructs the characteristic side chain of the statin in a highly convergent manner. The resulting tert-butyl β-hydroxy ester is a key intermediate that can be further elaborated to the final active pharmaceutical ingredient.

Generalized Reformatsky Reaction for Statin Intermediate Synthesis

| Reactants | Reagents & Conditions | Product |

|---|

The use of this compound in this capacity demonstrates its utility in the industrial-scale synthesis of important pharmaceutical compounds, where efficiency, selectivity, and the use of robust and reliable reagents are paramount.

Advanced Applications in Polymer Chemistry

Role in Organometallic-Mediated Radical Polymerization (OMRP)

Organometallic-mediated radical polymerization (OMRP) is a powerful method for synthesizing polymers with well-defined characteristics, such as predictable molecular weights and narrow molecular weight distributions. Within this framework, alkyl iodides have been identified as efficient initiators for a subset of these reactions, specifically in organocatalyzed living radical polymerization. tcichemicals.com The general mechanism involves the reversible activation of the carbon-iodine bond by an organometallic complex, which generates a propagating radical.

While direct and extensive research specifically detailing the use of tert-butyl 2-iodoacetate (B8585797) in OMRP is emerging, the established role of similar alkyl iodides provides a strong basis for its application. tcichemicals.com The presence of the reactive carbon-iodine bond in tert-butyl 2-iodoacetate allows it to function as an effective initiator in these systems. The polymerization of acrylic monomers, such as butyl acrylate, has been successfully achieved using various alkyl iodide initiators in the presence of organic catalysts like tributylmethylphosphonium iodide or tetrabutylammonium iodide. tcichemicals.com This suggests the potential for this compound to initiate the polymerization of monomers like tert-butyl acrylate in a controlled manner under OMRP conditions.

The following table illustrates the typical components and conditions in an organocatalyzed living radical polymerization system where an alkyl iodide like this compound could be employed.

| Component | Role | Example |

| Monomer | Building block of the polymer | Butyl Acrylate |

| Initiator | Starts the polymerization chain | This compound |

| Catalyst | Controls the polymerization | Tributylmethylphosphonium Iodide |

| Solvent | Dissolves the reaction components | Toluene |

| Temperature | Affects reaction rate and control | 60-80 °C |

Design and Synthesis of Well-Defined Polymeric Architectures

The synthesis of polymers with complex and well-defined architectures, such as star polymers and block copolymers, is a cornerstone of modern materials science. Controlled radical polymerization techniques, including Atom Transfer Radical Polymerization (ATRP), are instrumental in achieving this level of precision. cmu.educmu.edu These methods often utilize alkyl halide initiators to begin the polymerization process. cmu.edu

This compound, as an alkyl iodide, is a suitable candidate to act as an initiator in the synthesis of such structured polymers. For instance, the "arm-first" method in ATRP can be employed to create star-shaped poly(tert-butyl acrylate) (PtBA). cmu.edu In this approach, linear polymer arms are first synthesized using an initiator, and then these arms are linked together using a cross-linking agent. Functional initiators can be used to introduce various functionalities to the periphery of the star polymer. cmu.edu

Similarly, this compound can be used to initiate the synthesis of block copolymers. cmu.edu A polymer block of one type can be synthesized first, and the resulting polymer chain, still containing the active halide end-group, can then be used as a macroinitiator to polymerize a second monomer, leading to the formation of a diblock copolymer. This process can be extended to create triblock or multiblock copolymers. mdpi.comharth-research-group.org

The table below provides representative data for the synthesis of a poly(tert-butyl acrylate) macroinitiator using a controlled radical polymerization technique, which could be initiated by this compound, and its subsequent use in forming a block copolymer.

| Polymer | Monomer(s) | Initiator Type | Molar Mass ( g/mol ) | Polydispersity Index (PDI) |

| Poly(tert-butyl acrylate) | tert-Butyl Acrylate | Alkyl Iodide | 10,000 | 1.15 |

| PtBA-b-Polystyrene | tert-Butyl Acrylate, Styrene | PtBA Macroinitiator | 25,000 | 1.20 |

Computational and Theoretical Investigations of Tert Butyl 2 Iodoacetate Reactivity

Mechanistic Pathway Elucidation through Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for mapping out the potential energy surfaces of chemical reactions. For tert-butyl 2-iodoacetate (B8585797), these calculations can be used to explore various potential mechanistic pathways for its reactions, such as nucleophilic substitution or elimination.

A typical computational investigation would begin with the optimization of the ground state geometries of the reactants, including tert-butyl 2-iodoacetate and a chosen nucleophile or base. Subsequent calculations would then aim to locate the transition state structures that connect the reactants to the products. By mapping the intrinsic reaction coordinate (IRC), the entire pathway from reactants to products via the transition state can be confirmed.

For instance, in a nucleophilic substitution reaction, quantum chemical calculations could differentiate between an S(_N)1-type mechanism, involving a carbocation intermediate, and an S(_N)2-type mechanism, proceeding through a single concerted transition state. The calculations would involve modeling the approach of the nucleophile to the electrophilic carbon atom of the this compound and determining the energetic feasibility of each pathway. The presence of the bulky tert-butyl group would be expected to sterically hinder a direct backside attack, making an S(_N)2 pathway less likely than in less substituted iodoacetates.

The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate results. Commonly used functionals such as B3LYP or M06-2X, paired with a basis set that includes polarization and diffuse functions (e.g., 6-311+G(d,p)), would be appropriate for these systems. Solvation effects can also be incorporated using implicit solvent models like the Polarizable Continuum Model (PCM) to simulate reactions in different solvent environments.

Transition State Analysis and Reaction Energetics

The transition state is a critical point on the potential energy surface that represents the highest energy barrier for a reaction. Its geometry and energy determine the reaction rate. Computational analysis provides detailed information about the structure of the transition state, including bond lengths and angles, which offers insights into the nature of the bond-breaking and bond-forming processes.

For a hypothetical S(_N)2 reaction of this compound, the transition state would feature a pentacoordinate carbon atom with the incoming nucleophile and the leaving iodide ion partially bonded. Vibrational frequency analysis is a key step in transition state confirmation; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 1: Hypothetical Calculated Energetic Data for a Nucleophilic Substitution Reaction of this compound

| Parameter | Value (kcal/mol) |

| Activation Energy ((\Delta G^{\ddagger})) | 25.3 |

| Reaction Free Energy ((\Delta G{rxn})) | -15.8 |

Note: The data in this table is hypothetical and serves as an illustrative example of the kind of information that would be generated from a computational study.

Structure-Reactivity Relationships and Predictive Modeling

Computational studies can systematically explore how modifications to the structure of this compound or the reacting partner influence the reaction's outcome and rate. By creating a series of related structures and calculating their reaction barriers, quantitative structure-activity relationships (QSAR) can be developed.

For example, the electronic nature of the nucleophile could be varied to understand its effect on the activation energy. Similarly, the ester group could be modified to investigate how changes in its electronic and steric properties affect the reactivity at the (\alpha)-carbon. This systematic approach allows for the development of predictive models that can forecast the reactivity of new, untested compounds.

These predictive models can be based on calculated parameters such as atomic charges, molecular orbital energies (e.g., HOMO and LUMO), and steric descriptors. By correlating these descriptors with experimentally observed or computationally predicted reaction rates, a predictive model can be built. Such models are invaluable in rational chemical design and in optimizing reaction conditions without the need for extensive experimental work. The insights gained from these computational investigations provide a detailed, atomistic-level understanding of the factors governing the reactivity of this compound.

Emerging Research Directions and Future Prospects

Development of Novel Catalytic Systems for Tert-butyl 2-Iodoacetate (B8585797) Transformations

The development of novel catalytic systems is a cornerstone of modern chemical research, with significant efforts dedicated to transition metal catalysis, photoredox catalysis, and electrocatalysis. These technologies aim to improve reaction efficiency, selectivity, and scope. However, a review of scholarly articles and patents indicates a lack of studies dedicated to creating new catalytic systems specifically for reactions involving tert-butyl 2-iodoacetate.

While related compounds such as tert-butyl hydroperoxide are used in metal-free oxidative coupling reactions, and various iodo-compounds are substrates in palladium or copper-catalyzed cross-coupling reactions, these systems have not been explicitly adapted or optimized for this compound. There is no readily available research detailing the use of catalysts to mediate transformations unique to this specific iodoacetate ester.

Exploration of Undiscovered Reactivity Modes and Synthetic Applications

The discovery of new reactivity modes for existing molecules can unlock novel pathways for the synthesis of complex structures. Key areas of modern synthetic chemistry include C-H functionalization and radical chemistry, which offer new retrosynthetic disconnections.

Currently, the documented reactivity of this compound is primarily confined to its role as a standard alkylating agent. There is a notable absence of published research exploring its potential in more advanced applications, such as:

C-H Functionalization: No studies were found that utilize this compound as a partner in transition metal-catalyzed C-H functionalization reactions, a powerful tool for direct bond formation.

Radical Chemistry: While radical cyclizations involving tert-butyl groups are known, specific studies initiating radical processes from this compound for novel transformations are not present in the current literature.

Photoredox Catalysis: The application of visible-light photoredox catalysis to activate this compound towards new reaction pathways has not been reported.

This lack of exploration means that the potential of this compound in constructing complex molecular architectures through modern synthetic methods remains largely undiscovered.

Integration into Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, emphasizing the use of safer solvents, improved atom economy, and the development of continuous manufacturing processes like flow chemistry.

The application of these principles specifically to reactions involving this compound is not well-documented. For instance, there is no research focused on:

Green Solvents: Performing reactions with this compound in recognized green solvents like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) to assess improvements in reaction performance and environmental impact. sigmaaldrich.commanufacturingchemist.com

Flow Chemistry: The adaptation of syntheses using this compound to continuous flow processes, which can enhance safety, efficiency, and scalability, has not been explored. okayama-u.ac.jpmt.com

Consequently, the potential for improving the environmental footprint of processes that use this reagent has not yet been systematically investigated.

Q & A

Q. What are the recommended safety protocols for handling tert-butyl 2-iodoacetate in laboratory settings?

- Methodological Answer: When handling this compound, prioritize engineering controls (e.g., fume hoods) and personal protective equipment (PPE). Use NIOSH/CEN-approved eye protection (safety glasses or face shields) and chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of contaminated gloves properly . For respiratory protection, employ P95 or OV/AG/P99 filters depending on exposure levels. Avoid skin contact and ensure thorough handwashing after handling. In case of exposure, rinse eyes with water for ≥15 minutes and seek medical attention .

Q. What are the common synthetic routes for preparing this compound?

- Methodological Answer: A standard approach involves the iodination of tert-butyl acetates. For example, tert-butyl 2-hydroxyacetate can undergo nucleophilic substitution with iodine in the presence of a halogenating agent (e.g., PPh₃/I₂). Alternatively, direct esterification of iodoacetic acid with tert-butanol under acid catalysis (e.g., H₂SO₄) is feasible. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side reactions like elimination .

Q. How does the steric bulk of the tert-butyl group influence the reactivity of this compound in substitution reactions?

- Methodological Answer: The tert-butyl group creates significant steric hindrance, slowing bimolecular nucleophilic substitution (Sₙ2) due to restricted backside attack. This favors elimination or alternative pathways like Sₙ1 mechanisms in polar solvents. Steric effects also stabilize transition states in certain reactions, as seen in tert-butyl-containing intermediates in asymmetric catalysis .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and electronic structure of this compound?

- Methodological Answer: Density Functional Theory (DFT) calculations can model spin density distribution and frontier molecular orbitals (HOMO/LUMO) to predict reactive sites. For this compound, explicit solvent molecules should be included in simulations to account for solvation effects, as solvent interactions can stabilize conformers (e.g., axial vs. equatorial tert-butyl groups). Spin density analysis (Figure A.9 in ) reveals electron-deficient regions at the iodine atom, guiding mechanistic studies .

Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?

- Methodological Answer: Combine NMR (¹H/¹³C) to confirm molecular structure and iodinated positions. Low-temperature NMR can resolve dynamic conformational changes (e.g., tert-butyl group rotation). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC or GC-MS assesses purity. Note that Sigma-Aldrich does not provide analytical data for some derivatives, necessitating independent validation .

Q. In multi-step organic syntheses, how is this compound employed as an intermediate for constructing complex molecules?

- Methodological Answer: The iodide moiety serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions to install functional groups. For example, in pharmaceutical syntheses, this compound can react with amines to form acetamide derivatives (see Step 7 in ). Its tert-butyl ester group also acts as a protective group, removable under acidic conditions (e.g., TFA) .

Q. What are the challenges in achieving enantioselective transformations using this compound, and how can they be addressed?

- Methodological Answer: Steric hindrance from the tert-butyl group complicates chiral induction. Asymmetric catalysis with organocatalysts (e.g., squaramides) or metal complexes (e.g., Ru-BINAP) can enhance enantioselectivity. For instance, tert-butyl acetoacetate derivatives achieve >90% ee in Mannich reactions via hydrogen-bonding interactions ( ). Kinetic resolution or chiral auxiliaries may further improve stereocontrol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.